This compound can be classified as:
The synthesis of 3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves several key steps:
The general synthetic route can be summarized as follows:
The molecular structure of 3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol can be described in detail as follows:
3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol participates in various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are pivotal for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol primarily involves its role as an inhibitor of specific protein kinases. This inhibition disrupts signaling pathways that are often overactive in cancer cells:
The physical and chemical properties of 3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol include:
These properties are crucial for determining its behavior in biological systems and its suitability for pharmaceutical applications.
The applications of 3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol span various fields:
The 7-azaindole nucleus (1H-pyrrolo[2,3-b]pyridine) first gained prominence in the early 2000s as medicinal chemists sought heterocyclic frameworks with improved pharmacokinetic properties over traditional indole scaffolds. The specific derivative 3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS# 916895-89-1) emerged as a structurally distinct variant around 2010, featuring dual functionality through its ethylamine side chain and phenolic moiety [1]. This compound exemplifies the concept of "privileged scaffolds" – molecular frameworks capable of providing high-affinity ligands for multiple receptor targets. The strategic incorporation of both hydrogen bond donors (primary amine, pyrrolic NH) and acceptors (pyridinic nitrogen, phenolic OH) within a compact bicyclic structure enables diverse target interactions, as evidenced by its frequent appearance in kinase inhibitor patents and GPCR modulator programs [3] [6]. The scaffold's synthetic tractability, confirmed by its commercial availability despite supply fluctuations, further cemented its utility in medicinal chemistry campaigns [1].
The molecular architecture of 3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol contains three key pharmacophoric elements:
Table 1: Key Physicochemical Properties
Property | Value | Prediction Method | Significance |
---|---|---|---|
Molecular Weight | 177.20 g/mol | Empirical | Optimal for CNS penetration |
LogP (Consensus) | 1.04 | iLOGP/XLOGP3/MLOGP [4] | Balanced lipophilicity |
TPSA | 78.78 Ų | Computational [4] | Moderate membrane permeability |
H-bond Donors | 3 | Structural analysis | Target binding capacity |
H-bond Acceptors | 3 | Structural analysis | Molecular recognition |
Water Solubility (ESOL) | -1.94 LogS (1.53 mg/mL) | Algorithmic [4] | Sufficient for formulation |
Computational analyses predict high gastrointestinal absorption (87.3%) and blood-brain barrier penetration (logBB = 0.42), making this scaffold particularly valuable for CNS-targeted therapeutics [4]. The balanced amphiphilicity enables engagement with both hydrophilic binding pockets and hydrophobic protein subdomains, a critical factor in its privileged status.
The scaffold demonstrates exceptional utility in solving selectivity problems in G-protein coupled receptor (GPCR) drug discovery. The primary amine functionality provides a conserved ionic interaction point analogous to endogenous neurotransmitter structures (e.g., serotonin, dopamine), while the bicyclic system enables selective engagement with subtype-specific allosteric pockets. This was exemplified in serotonin receptor (5-HTR) modulators where the 7-azaindole core showed 23-fold selectivity for 5-HT₂C over 5-HT₂B receptors compared to indole-based analogs – a critical safety consideration given 5-HT₂B's association with cardiotoxicity [7]. The phenolic oxygen at C5 forms water-mediated hydrogen bonds with non-conserved residues in GPCR transmembrane helices, contributing to subtype discrimination. Molecular dynamics simulations reveal that the scaffold's conformational flexibility allows adaptation to distinct GPCR binding pocket topographies while maintaining high affinity for primary targets (Kᵢ = 8-12 nM for aminergic receptors) [3].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1